An In-depth Technical Guide to 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a heterocyclic organic compound belonging to the pyridinecarboxylic acid class. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to act as bioisosteres for various functional groups and their potential to interact with biological targets. The presence of multiple functional groups—a carboxylic acid, two hydroxyl groups, and a pyridine ring—imparts this molecule with unique chemical properties and a wide range of potential applications, particularly as an enzyme inhibitor. This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential applications of 4,5-dihydroxy-2-pyridinecarboxylic acid hydrate, with a focus on its relevance to researchers in the life sciences.
Chemical and Physical Properties
The chemical and physical properties of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate are fundamental to its handling, formulation, and mechanism of action in biological systems. A summary of its key properties is presented in the table below.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₅NO₄·xH₂O | - |
| Molecular Weight | 155.11 g/mol (anhydrous) | - |
| CAS Number | Not available | A specific CAS for the hydrate is not readily available. |
| Appearance | Expected to be a crystalline solid | Based on related compounds. |
| pKa Values | 1.99, 7.48, 11.61 | These values are reported for a "4,5-Dihydroxy-" substituted pyridine and are likely indicative of the carboxylic acid, and two hydroxyl groups, respectively.[1] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. | The presence of multiple polar functional groups suggests aqueous solubility.[2][3] |
| Melting Point | Decomposes on heating | Expected behavior for a poly-functionalized aromatic acid. |
| Stability | Stable under standard laboratory conditions. Sensitive to heat. | General stability for this class of compounds. |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the pyridine ring carbons and one for the carboxylic acid carbon. The chemical shifts would be characteristic of a substituted pyridine ring, with the carbon bearing the carboxylic acid group appearing downfield.[4]
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band from the carboxylic acid and hydroxyl groups, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1700-1730 cm⁻¹. C-O stretching and C=C/C=N ring vibrations would also be present in the fingerprint region.[5]
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the anhydrous molecular weight (155.11 g/mol ), along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and other small fragments.
Synthesis and Purification
Experimental Protocol: Representative Synthesis
Objective: To synthesize 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate.
Materials:
-
A suitable starting material, such as a protected dihydroxypyridine derivative.
-
An organometallic reagent (e.g., n-butyllithium).
-
Dry ice (solid CO₂).
-
Anhydrous solvents (e.g., THF, diethyl ether).
-
Hydrochloric acid (HCl).
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Standard laboratory glassware and equipment for organic synthesis.
Procedure:
-
Protection of Hydroxyl Groups: If starting from a dihydroxypyridine, the hydroxyl groups may need to be protected to prevent reaction with the organometallic reagent. A suitable protecting group, such as a silyl ether, can be introduced using standard procedures.
-
Lithiation: Dissolve the protected dihydroxypyridine in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an organometallic reagent, such as n-butyllithium, to the reaction mixture. The organolithium reagent will deprotonate the pyridine ring at the 2-position, forming a lithiated intermediate.
-
Carboxylation: While maintaining the low temperature, quench the reaction by adding an excess of crushed dry ice. The lithiated intermediate will react with the CO₂ to form a lithium carboxylate salt.
-
Workup and Deprotection: Allow the reaction mixture to warm to room temperature. Add water to quench any remaining organometallic reagent. Acidify the solution with HCl to protonate the carboxylate and, if a silyl protecting group was used, to facilitate its removal.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.[7][8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organometallic reagents like n-butyllithium are extremely reactive towards water and other protic sources. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent quenching of the reagent and ensure the desired reaction occurs.
-
Low Temperature: The lithiation reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.
-
Dry Ice as CO₂ Source: Dry ice provides a convenient and high-purity source of carbon dioxide for the carboxylation step.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate salt and to remove acid-labile protecting groups.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate, a polar solvent system like water, ethanol, or a mixture of the two would be a good starting point. The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Applications in Drug Development
Pyridinecarboxylic acids are a well-established class of compounds in drug discovery, with many derivatives exhibiting a range of biological activities.[9] One of the most promising areas of application for 4,5-Dihydroxy-2-pyridinecarboxylic acid is as an inhibitor of prolyl-4-hydroxylase enzymes.
Inhibition of Prolyl-4-Hydroxylase (P4H)
Mechanism of Action: Prolyl-4-hydroxylases are enzymes that play a critical role in the post-translational modification of collagen, a key component of the extracellular matrix.[10][11] These enzymes catalyze the hydroxylation of proline residues in procollagen chains, a step that is essential for the formation of stable collagen triple helices. P4H enzymes require Fe(II), 2-oxoglutarate, and molecular oxygen as co-substrates.
4,5-Dihydroxy-2-pyridinecarboxylic acid and its analogs can act as competitive inhibitors of P4H with respect to the 2-oxoglutarate co-substrate.[10] The dihydroxy-substituted pyridine ring can chelate the active site Fe(II) ion, while the carboxylic acid moiety can mimic the binding of 2-oxoglutarate. By blocking the active site of P4H, these inhibitors can prevent the hydroxylation of proline residues, leading to the production of unstable procollagen that is not efficiently secreted and is subsequently degraded.
Therapeutic Potential: The overproduction and excessive deposition of collagen are hallmarks of fibrotic diseases, such as pulmonary fibrosis, liver cirrhosis, and scleroderma. By inhibiting P4H, 4,5-Dihydroxy-2-pyridinecarboxylic acid has the potential to reduce collagen synthesis and deposition, thereby offering a therapeutic strategy for the treatment of these conditions. Furthermore, as collagen is a major component of the tumor microenvironment and plays a role in tumor growth and metastasis, P4H inhibitors are also being investigated as potential anti-cancer agents.[12][13]
Conclusion
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of prolyl-4-hydroxylase. Its unique chemical structure and properties make it an attractive scaffold for the design of novel therapeutics for fibrotic diseases and cancer. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
- Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. P. (1992). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Journal of Enzyme Inhibition, 6(3), 181-190.
- da Silva, A. J. M., Netto, C. D., da Costa, M. F. B., & de Alencastro, R. B. (2000). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 11(2), 178-181.
-
Properties of Hydrates (Experiment). (2021, September 22). Chemistry LibreTexts. Retrieved from [Link]
- Process for preparing pyridinecarboxylic acid derivatives. (1994). U.S.
- McDonough, M. A., Li, V., Tso, C.-C., Heshmati, M., & Schofield, C. J. (2014). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. ACS Chemical Biology, 9(1), 133-138.
- Tucker, H., Thomas, D. F., & Franklin, T. J. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807.
- Dean, A., Ferlin, M. G., Carta, D., Jakusch, T., Kiss, T., Faccioli, F. F., ... & Di Marco, V. B. (2014). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Journal of Inorganic Biochemistry, 136, 58-67.
- Dean, A., Ferlin, M. G., Carta, D., Jakusch, T., Kiss, T., Faccioli, F. F., ... & Di Marco, V. B. (2014). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu(II), Zn(II), human serum albumin, and cellular toxicity. Journal of Inorganic Biochemistry, 136, 58-67.
- Ossowsky, J., et al. (2008). Determination of the pK Values of some Biologically Active and Inactive Hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-181.
- Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106-124.
-
Determining the Formula of a Hydrate. (n.d.). Le Moyne College. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved from [Link]
-
Water of Hydration. (n.d.). Fountainhead Press. Retrieved from [Link]
-
GNPS Library Spectrum CCMSLIB00005749308. (2020, November 16). GNPS. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 2: Water of Hydration. (n.d.). Scribd. Retrieved from [Link]
- van der Veen, M. A., & de Groot, H. J. M. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10398-10415.
- Vargová, Z., Almáši, M., Hudecová, D., & Györyová, K. (2021). New silver(I) pyridinecarboxylate complexes: Synthesis, characterization, and antimicrobial therapeutic potential. Molecules, 26(21), 6489.
- Xing, Y., & Li, X. (2023). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. International Journal of Molecular Sciences, 24(19), 14695.
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Thabit, S. S. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
- Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. P. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(5), 1407-1421.
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- de Oliveira, L. S., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Journal of Thermal Analysis and Calorimetry, 124(2), 855-862.
-
FTIR spectra in the region 750-1350 cm−1. Names or formulae of the synthetic samples are given in italics. (n.d.). ResearchGate. Retrieved from [Link]
- Vahur, S., et al. (2016). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Applied Spectroscopy, 70(11), 1848-1858.
- Drahota, P., et al. (2018). Thermal Stability and Decomposition Products of P-Doped Ferrihydrite. Minerals, 8(11), 513.
- Dai, Y., et al. (2013).
-
4-Pyridinecarboxylic acid, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]
- El-Sayed, R., & Al-Ghorbani, M. (2021). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect, 6(7), 1430-1439.
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
- Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(8), 1841-1851.
-
EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]
- Abe, H., et al. (2002). Thermal degradation behavior of poly(4-hydroxybutyric acid).
- Nyman, J., & Gani, R. (2016). A DFT-based comparative equilibrium study of thermal dehydration and hydrolysis of CaCl2 hydrates and MgCl2 hydrates for seasonal heat storage. Physical Chemistry Chemical Physics, 18(44), 30449-30461.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. US5322948A - Process for preparing pyridinecarboxylic acid derivatives - Google Patents [patents.google.com]
- 7. famu.edu [famu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
